N-methyl-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Description
N-methyl-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thioacetamide derivative that has been synthesized using various methods. In
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Evren et al. (2019) focused on the synthesis and anticancer activity of thiazole derivatives, including compounds similar to N-methyl-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide. These compounds demonstrated significant selectivity and potency against human lung adenocarcinoma cells, highlighting their potential in anticancer drug development (Evren, A., Yurttaş, L., Eksellı, B., & Akalın-Çiftçi, G., 2019).
Antimicrobial Activity
Another study by Gullapelli et al. (2014) synthesized and evaluated the antibacterial activity of benzimidazole-based pyramiding derivatives. These compounds, including structures akin to the one , showed promising results against various bacterial strains, indicating their potential as antimicrobial agents (Gullapelli, K., Thupurani, M., & Brahmeshwari, G., 2014).
Cascade Reactions for Heterocycle Formation
Research by Schmeyers and Kaupp (2002) explored the use of thioureido-acetamides in cascade reactions to synthesize various heterocycles. This study demonstrates the synthetic versatility of compounds similar to this compound in generating biologically relevant heterocycles efficiently (Schmeyers, J. & Kaupp, G., 2002).
properties
IUPAC Name |
N-methyl-2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-8-10-16(11-9-14)18-12-22-20(25-13-19(24)21-3)23(18)17-7-5-4-6-15(17)2/h4-12H,13H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPXDSVAGPDTJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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